

The Sieboldin Biosynthesis Pathway in Malus Species: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sieboldin

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Abstract

Sieboldin, a dihydrochalcone unique to certain wild Malus species, has garnered significant interest for its potential health benefits. This technical guide provides an in-depth exploration of the biosynthetic pathway of **Sieboldin**, offering a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development. This document details the key enzymatic steps, the genes encoding these enzymes, and quantitative data on the accumulation of **Sieboldin** and its precursors in various Malus species. Furthermore, it provides detailed experimental protocols for the analysis of these compounds and the characterization of the biosynthetic pathway.

Introduction to Dihydrochalcones in Malus

The genus Malus, which includes the domesticated apple (*Malus domestica*), is characterized by the accumulation of a specific class of phenolic compounds known as dihydrochalcones (DHCs). These compounds are derivatives of phloretin and contribute to the taste and potential health-promoting properties of apples and their products[1]. The primary DHCs found in Malus species include phloridzin, trilobatin, and **Sieboldin**. While phloridzin is the most abundant DHC in domesticated apples, **Sieboldin** is predominantly found in wild Malus species like *Malus toringo* and *Malus micromalus*[2][3]. The unique chemical structure of **Sieboldin**, featuring a hydroxyl group at the 3-position of the B-ring, is of particular interest for its potential pharmacological activities.

The Sieboldin Biosynthesis Pathway

The biosynthesis of **Sieboldin** is a specialized branch of the flavonoid pathway, starting from the general phenylpropanoid pathway. The core pathway involves the synthesis of the dihydrochalcone backbone, followed by specific hydroxylation and glycosylation steps.

Formation of the Dihydrochalcone Scaffold

The initial steps of the dihydrochalcone pathway diverge from the main flavonoid pathway. Two distinct routes have been proposed for the formation of phloretin, the precursor to all major *Malus* dihydrochalcones:

- **Pathway 1: Reduction of p-Coumaroyl-CoA:** In this proposed pathway, p-coumaroyl-CoA is first reduced to p-dihydrocoumaroyl-CoA by a p-coumaroyl-CoA reductase (PCR) or a similar double bond reductase (DBR)[1][4]. Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form phloretin.
- **Pathway 2: Reduction of Naringenin Chalcone:** A more recently elucidated pathway suggests the direct reduction of naringenin chalcone to phloretin. This reaction is catalyzed by a naringenin chalcone reductase (NCR). This pathway is considered a significant route for dihydrochalcone biosynthesis in apple leaves.

The Key Steps to Sieboldin

Once phloretin is synthesized, two crucial enzymatic reactions lead to the formation of **Sieboldin**:

- **3-Hydroxylation of Phloretin:** The key step differentiating **Sieboldin** from other dihydrochalcones is the hydroxylation of phloretin at the 3-position of the B-ring, yielding 3-hydroxyphloretin. This reaction is catalyzed by a dihydrochalcone 3-hydroxylase (DHC3H), which has been identified as a member of the cytochrome P450 family, specifically CYP98A[2][3]. Notably, the CYP98A enzymes found in wild *Malus* species that produce **Sieboldin** are capable of hydroxylating phloretin, whereas the orthologs in domesticated apples are not[2].

- 4'-O-Glycosylation of 3-Hydroxyphloretin: The final step in **Sieboldin** biosynthesis is the attachment of a glucose moiety to the 4'-hydroxyl group of 3-hydroxyphloretin. This glycosylation is catalyzed by phloretin 4'-O-glucosyltransferase (PGT2)[5]. This enzyme is also responsible for the 4'-O-glycosylation of phloretin to produce trilobatin[5].

An alternative, though less substantiated, pathway suggests the hydroxylation of trilobatin to form **Sieboldin**.

Quantitative Data on Dihydrochalcone Content

The concentration of **Sieboldin** and other dihydrochalcones varies significantly among different *Malus* species and tissues. The following tables summarize the available quantitative data.

Table 1: **Sieboldin** and Trilobatin Content in Wild *Malus* Species (mg/g Fresh Weight)

Species	Tissue	Sieboldin (mg/g FW)	Trilobatin (mg/g FW)	Reference
<i>Malus toringo</i>	Leaves	3.0 - 4.0	0.1 - 2.0	[2][3]
<i>Malus toringo</i>	Buds	1.0 - 4.0	0.1 - 2.0	[2][3]
<i>Malus micromalus</i>	Leaves	3.0 - 4.0	0.1 - 2.0	[2][3]
<i>Malus micromalus</i>	Buds	1.0 - 4.0	0.1 - 2.0	[2][3]

Table 2: Phloridzin and Phloretin Content in *Malus domestica* (mg/g Dry Weight)

Cultivar	Tissue	Phloridzin (mg/g DW)	Phloretin (mg/g DW)	Reference
'Opal'	Bark (May)	91.7 ± 4.4	Not Detected	[1][4]
'Opal'	Leaves (May)	82.5 ± 22.0	2.8 ± 1.4	[1][4]
'Rozela'	Twigs (September)	52.4 ± 12.1	Not Detected	[1][4]
'Spartan'	Leaves	98.51	0.28	[6]
'Goldstar'	Bark	54.52	Not Detected	[6]
'Red Chief'	Leaves	24.4	0.15	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Sieboldin** biosynthesis.

Extraction and HPLC Analysis of Dihydrochalcones from Malus Leaves

This protocol describes the extraction and quantification of **Sieboldin** and other dihydrochalcones from Malus leaf tissue.

Materials:

- Fresh or freeze-dried Malus leaf tissue
- Liquid nitrogen
- 80% Methanol (MeOH) with 1% formic acid (extraction solvent)
- Centrifuge
- 0.22 µm syringe filters
- HPLC system with a DAD or UV detector

- C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Standards for **Sieboldin**, trilobatin, phloridzin, and phloretin

Procedure:

- Sample Preparation:
 - Grind 100 mg of fresh leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen. For freeze-dried tissue, use 20 mg of powdered material.
 - Transfer the powder to a microcentrifuge tube.
- Extraction:
 - Add 1 mL of extraction solvent (80% MeOH with 1% formic acid) to the tube.
 - Vortex thoroughly for 1 minute.
 - Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
 - Centrifuge the sample at 13,000 rpm for 10 minutes.
 - Carefully collect the supernatant and filter it through a 0.22 μ m syringe filter into an HPLC vial.
- HPLC Analysis:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of mobile phase A and B. A typical gradient is as follows:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 40% A, 60% B

- 25-30 min: Linear gradient to 10% A, 90% B
- 30-35 min: Hold at 10% A, 90% B
- 35-40 min: Return to 95% A, 5% B
- 40-45 min: Column re-equilibration
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: Monitor at 280 nm for dihydrochalcones.
- Quantification: Create a standard curve for each compound of interest using authentic standards. Calculate the concentration in the samples based on the peak area.

qRT-PCR Analysis of Gene Expression

This protocol outlines the steps for quantifying the expression levels of genes involved in **Sieboldin** biosynthesis, such as CYP98A and PGT2.

Materials:

- Malus tissue (e.g., leaves, buds)
- Liquid nitrogen
- RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
- DNase I
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- SYBR Green qPCR master mix
- qRT-PCR instrument

- Gene-specific primers for target genes (e.g., CYP98A, PGT2) and reference genes (e.g., Actin, GAPDH). Primers should be designed to span an intron if possible to avoid amplification of genomic DNA.

Procedure:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from approximately 100 mg of ground Malus tissue using a commercial kit according to the manufacturer's instructions.
 - Treat the RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
- qRT-PCR:
 - Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.
 - Perform the qPCR reaction using a three-step cycling protocol:
 - Initial denaturation: 95°C for 3 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 10 seconds.
 - Annealing: 60°C for 30 seconds.
 - Extension: 72°C for 30 seconds.
 - Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
- Data Analysis:

- Calculate the relative gene expression using the $2^{-\Delta\Delta C_t}$ method, normalizing the expression of the target genes to the expression of one or more stable reference genes.

Heterologous Expression of Malus CYP98A in *Saccharomyces cerevisiae*

This protocol provides a general framework for the functional characterization of the Malus CYP98A enzyme in yeast.

Materials:

- Yeast expression vector (e.g., pYES-DEST52)
- Competent *Saccharomyces cerevisiae* strain (e.g., WAT11)
- Full-length cDNA of the MalusCYP98A gene
- Yeast transformation reagents
- Selective yeast growth media (e.g., SC-Ura)
- Induction medium (containing galactose)
- Phloretin substrate
- Microsome isolation buffer
- NADPH

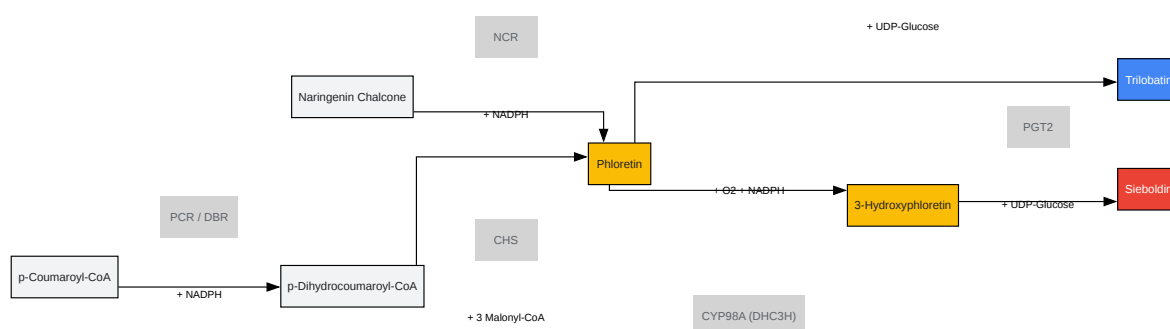
Procedure:

- Vector Construction:
 - Clone the full-length coding sequence of the MalusCYP98A gene into a yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).
- Yeast Transformation:

- Transform the expression construct into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis cytochrome P450 reductase).
- Select for transformants on appropriate selective media.
- Protein Expression and Microsome Isolation:
 - Grow a starter culture of the transformed yeast in selective glucose medium.
 - Inoculate a larger volume of galactose-containing induction medium with the starter culture and grow for 24-48 hours to induce protein expression.
 - Harvest the yeast cells by centrifugation.
 - Isolate microsomes from the yeast cells using a standard protocol involving enzymatic digestion of the cell wall and differential centrifugation.
- Enzyme Assay:
 - Resuspend the microsomes in a reaction buffer containing NADPH.
 - Add phloretin as the substrate.
 - Incubate the reaction at 30°C for a defined period.
 - Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
 - Analyze the reaction products by HPLC or LC-MS to detect the formation of 3-hydroxyphloretin.

Visualizations

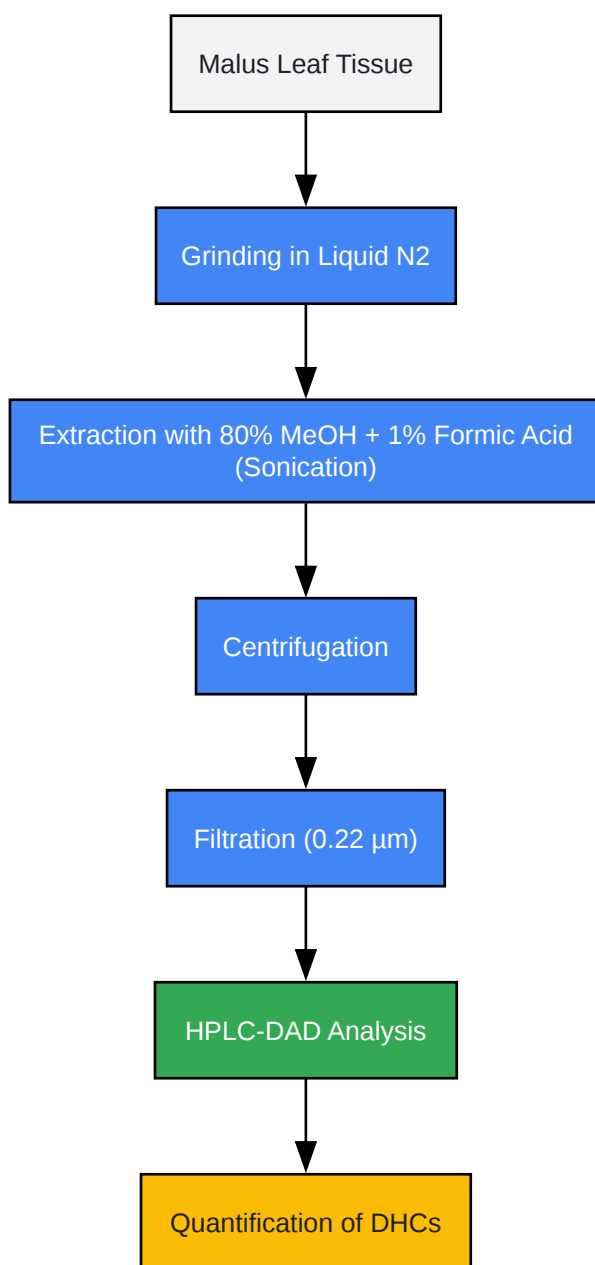
Sieboldin Biosynthesis Pathway



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Caption: The biosynthetic pathway of **Sieboldin** in *Malus* species.

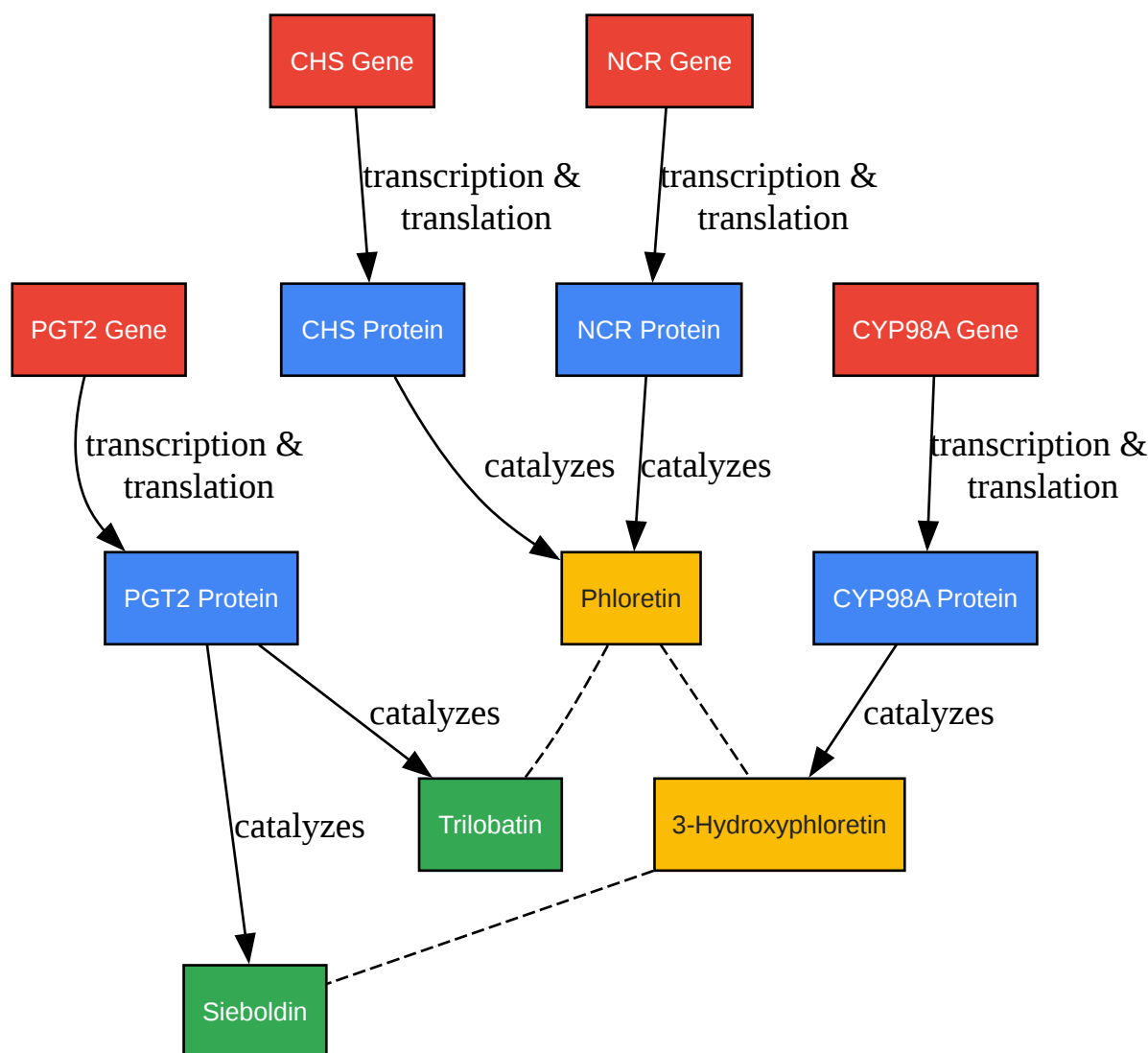
Experimental Workflow for Dihydrochalcone Analysis



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Caption: Workflow for the extraction and analysis of dihydrochalcones from Malus leaves.

Logical Relationship of Key Genes and Compounds



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Caption: Relationship between key genes, enzymes, and compounds in **Sieboldin** biosynthesis.

Conclusion

The elucidation of the **Sieboldin** biosynthesis pathway in *Malus* species has opened new avenues for the metabolic engineering of this high-value natural product. The identification of the key enzymes, particularly the specific CYP98A hydroxylase and the PGT2 glucosyltransferase, provides molecular targets for breeding programs aimed at enhancing **Sieboldin** content in apples or for the development of microbial production platforms. This technical guide serves as a foundational resource for researchers to further explore the

regulation of this pathway and to harness the potential of **Sieboldin** for pharmaceutical and nutraceutical applications.

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- To cite this document: BenchChem. [The Sieboldin Biosynthesis Pathway in Malus Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586823#sieboldin-biosynthesis-pathway-in-malus-species]

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